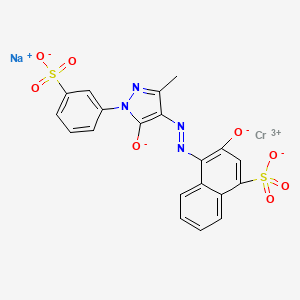
Acid Red 186
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 186, with the chemical formula C20H12N4Na2O7S2 and CAS registry number 52677-44-8, is a synthetic azo dye commonly used in the textile industry for coloring fabrics . This compound is known for its vibrant red hue and is part of the larger class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 186 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps include:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Mixing Reactants: The aromatic amine and coupling component are mixed in a reactor.
Temperature Control: The reaction mixture is maintained at a specific temperature to optimize the reaction rate.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The azo bond (-N=N-) in this compound can be reduced to form corresponding amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium dithionite, zinc dust; acidic or basic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Smaller organic acids and carbon dioxide.
Reduction: Aromatic amines.
Substitution: Sulfonated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Acid Red 186 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and photocatalytic processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Mécanisme D'action
The primary mechanism by which Acid Red 186 exerts its effects is through its interaction with light and its ability to undergo photochemical reactions. When exposed to light, the dye can absorb photons and undergo electronic excitation, leading to various photochemical processes such as:
Photodegradation: Breakdown of the dye molecule into smaller fragments.
Photocatalysis: Generation of reactive oxygen species that can further degrade the dye or other organic pollutants.
Comparaison Avec Des Composés Similaires
Acid Red 1 (C.I. 18050): Another azo dye with similar applications but different molecular structure.
Acid Red 14 (C.I. 14720): Known for its use in textile dyeing and similar photochemical properties.
Uniqueness of Acid Red 186:
Chemical Structure: The presence of specific substituents on the aromatic rings gives this compound unique photochemical and chemical properties.
Applications: Its high stability and vibrant color make it particularly suitable for textile applications and scientific research.
Propriétés
Numéro CAS |
52677-44-8 |
|---|---|
Formule moléculaire |
C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |
Clé InChI |
FHHDECHWBGHEIZ-UHFFFAOYSA-J |
SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |
SMILES canonique |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |
Key on ui other cas no. |
52677-44-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)




